N-(4-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, commonly known as MPHP-2201, is a synthetic cannabinoid that is classified as a designer drug. It was first identified in Europe in 2019 and has since been found in several countries worldwide. MPHP-2201 is a potent agonist of the CB1 and CB2 receptors, making it a promising candidate for scientific research in the field of cannabinoid pharmacology.

Aplicaciones Científicas De Investigación

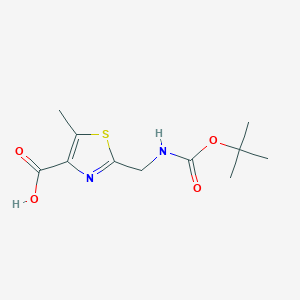

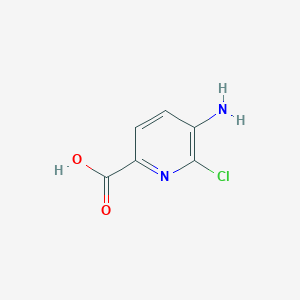

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds related to N-(4-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide. For instance, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, exhibiting weak to moderate antibacterial and antifungal activities against various bacteria and fungi (Alhameed et al., 2019). Additionally, Patel et al. (2011) synthesized new pyridine derivatives showing variable antimicrobial activity against different bacterial and fungal strains (Patel et al., 2011).

Synthesis Methods

Research has also focused on the synthesis of related compounds. Takács et al. (2014) discussed the use of alkoxycarbonylpiperidines in palladium-catalyzed aminocarbonylation, highlighting their potential in chemical synthesis (Takács et al., 2014). Bobeldijk et al. (1990) demonstrated a high-yield synthesis method for derivatives of this compound, emphasizing its applicability in efficient chemical production (Bobeldijk et al., 1990).

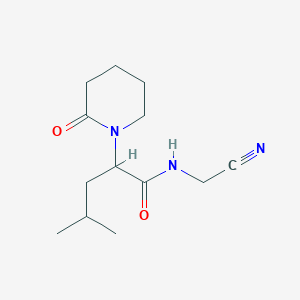

Pharmacological Properties

In the realm of pharmacology, Sonda et al. (2004) synthesized benzamide derivatives, including compounds similar to this compound, as serotonin 4 receptor agonists. These compounds showed potential in enhancing gastrointestinal motility, indicating their significance in developing new drugs for gastrointestinal disorders (Sonda et al., 2004).

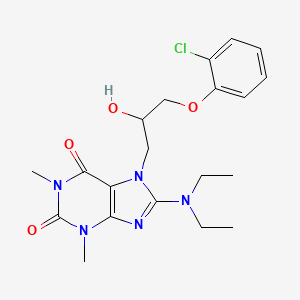

Mecanismo De Acción

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in certain types of cancers .

Mode of Action

This compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The affected pathways include the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a decrease in cell proliferation and angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using structural bioinformatics methods . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and angiogenesis due to the inhibition of EGFR and VEGFR-2 . This can lead to a decrease in tumor growth in certain types of cancers .

Análisis Bioquímico

Cellular Effects

The effects of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide on cells are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-24-17-5-3-15(4-6-17)13-20-19(23)21-10-7-16(8-11-21)22-12-9-18(14-22)25-2/h3-6,16,18H,7-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOSQQGGINHOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)

![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)

![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)